4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide
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Overview
Description
4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: Starting from 4-chlorobenzoic acid, the compound undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring.
Introduction of the Sulfanyl Group: The thiadiazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the sulfanyl group.
Acetylation and Amidation: The resulting compound is acetylated and then reacted with 4-aminobenzamide to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antiviral agent due to its structural similarity to other thiadiazole derivatives with known antiviral activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of thiadiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and sulfanyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole ring and chlorobenzyl group but lacks the acetyl and benzamide moieties.
4-(((5-((4-Chlorobenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)me)benzoic acid: Similar in structure but with a benzoic acid group instead of a benzamide.
Uniqueness
4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide is unique due to its combination of a thiadiazole ring, chlorobenzyl group, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H15ClN4O2S3 |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
4-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H15ClN4O2S3/c19-13-5-1-11(2-6-13)9-26-17-22-23-18(28-17)27-10-15(24)21-14-7-3-12(4-8-14)16(20)25/h1-8H,9-10H2,(H2,20,25)(H,21,24) |
InChI Key |
YCETYHCFTANJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Origin of Product |
United States |
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